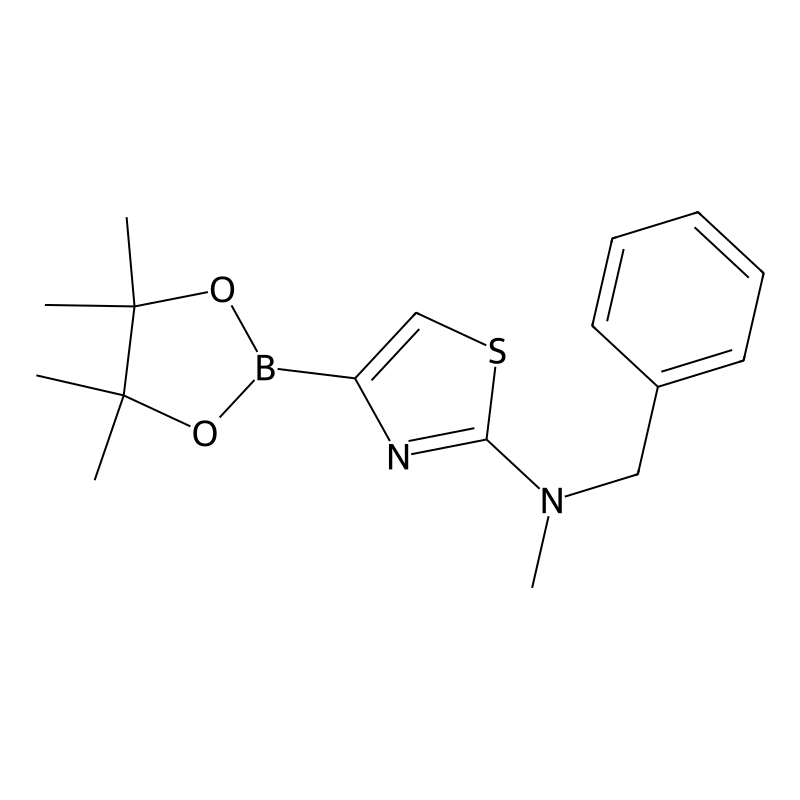

2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester is a complex organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. This compound belongs to the category of boronic acid derivatives, which are known for their utility in various

The chemical reactivity of 2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester primarily stems from its boronic acid functional group. This compound can participate in several types of reactions:

- Suzuki Coupling Reaction: This reaction involves the coupling of aryl or vinyl boronic acids with halides in the presence of a palladium catalyst. The thiazole derivative can serve as a coupling partner with various electrophiles.

- Formation of Boronate Esters: The boronic acid can react with diols to form stable boronate esters, which are useful in various applications, including drug delivery systems.

- Nucleophilic Substitution: The benzyl(methyl)amino group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

- Antimicrobial Activity: Thiazole derivatives are known for their potential as antimicrobial agents due to their ability to disrupt microbial cell function.

- Anticancer Properties: Some thiazole-containing compounds have shown promise in cancer research, potentially acting as inhibitors for various cancer-related targets.

The synthesis of 2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester typically involves several steps:

- Formation of Thiazole Ring: Starting from appropriate precursors, such as α-halo ketones and thiourea, the thiazole ring is synthesized through cyclization reactions.

- Introduction of Boronic Acid Moiety: The boronic acid group is introduced through a reaction involving boron reagents (e.g., triisopropyl borate) under basic conditions.

- Pinacol Ester Formation: The final step involves reacting the boronic acid with pinacol to form the corresponding pinacol ester.

A specific synthesis method includes starting from 2-bromo-thiazole and performing a coupling reaction with a suitable boronic acid pinacol ester in the presence of a palladium catalyst and base to yield the desired compound .

2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester has potential applications in:

- Organic Synthesis: It serves as an important building block for synthesizing more complex molecules.

- Medicinal Chemistry: Due to its biological activities, it may be explored for developing new therapeutic agents.

- Material Science: Boronic esters are utilized in creating functional materials, including sensors and polymers.

Interaction studies involving 2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester focus on its reactivity with various nucleophiles and electrophiles. The interactions can be assessed through techniques such as:

- NMR Spectroscopy: To monitor changes in chemical shifts upon interaction with other reagents.

- Mass Spectrometry: To determine molecular weights and confirm product formation after reactions.

Such studies help elucidate the compound's potential roles in synthetic pathways and its reactivity profile.

Several compounds share structural similarities with 2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-(Methylamino)thiazole-4-boronic acid pinacol ester | Thiazole ring | Lacks benzyl substitution, potentially different reactivity |

| 2-Methyl-2H-indazole-4-boronic acid pinacol ester | Indazole instead of thiazole | Different heterocyclic structure affecting biological activity |

| 2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid pinacol ester | Thiazole ring | Contains piperazine group which may enhance solubility |